molecular formula C15H11BrClFO2 B8389890 (5-Bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone

Cat. No. B8389890
M. Wt: 357.60 g/mol
InChI Key: BTRYMXMKDSWQEU-UHFFFAOYSA-N
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Patent
US08609622B2

Procedure details

5-bromo-2-chloro-benzoyl chloride 2a (12.4 g, 48.8 mmol) and 1-ethoxy-2-fluoro-benzene 4b (6.84 g, 48.8 mmol) were dissolved in 100 mL dichloromethane and cooled to 0° C., followed by addition of aluminum trichloride (5.86 g, 44 mmol) in batch. The reaction mixture was stirred for 16 hours. Thereafter, the reaction mixture was partitioned after 20 mL 2 M hydrochloric acid was dropwise added in an ice bath. The aqueous phase was extracted with 30 mL dichloromethane and the organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(4-ethoxy-3-fluoro-phenyl)methanone 4c (12.7 g, yellow solid), yield: 72.6%.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[CH2:12]([O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21])[CH3:13].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:18]2[CH:19]=[CH:20][C:15]([O:14][CH2:12][CH3:13])=[C:16]([F:21])[CH:17]=2)=[O:8])[CH:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)Cl
Name
Quantity
6.84 g
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.86 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the reaction mixture was partitioned after 20 mL 2 M hydrochloric acid
ADDITION
Type
ADDITION
Details
was dropwise added in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 30 mL dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC(=C(C=C1)OCC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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